molecular formula C13H16O B6291396 3-(4-Tert-butylphenyl)prop-2-yn-1-ol CAS No. 170859-77-5

3-(4-Tert-butylphenyl)prop-2-yn-1-ol

Cat. No.: B6291396
CAS No.: 170859-77-5
M. Wt: 188.26 g/mol
InChI Key: ZWHNNPQOHUHMFV-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C13H16O It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propynyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)prop-2-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-tert-butylbenzaldehyde and propargyl alcohol.

    Reaction Conditions: The key step involves the reaction of 4-tert-butylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(4-Tert-butylphenyl)prop-2-yn-1-one, while reduction can produce 3-(4-Tert-butylphenyl)prop-2-ene-1-ol.

Scientific Research Applications

3-(4-Tert-butylphenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylphenyl)prop-2-yn-1-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.

    tert-Butyl (4-(prop-2-yn-1-yloxy)benzyl)carbamate: This compound has a similar alkyne group but differs in the presence of a carbamate group.

Uniqueness

3-(4-Tert-butylphenyl)prop-2-yn-1-ol is unique due to the combination of its tert-butyl, phenyl, and propynyl alcohol groups

Properties

IUPAC Name

3-(4-tert-butylphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHNNPQOHUHMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C#CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

If the material discharged from the electrolysis is worked up similarly to Example 1, 284.8 g of p-tert.-butylbenzaldehyde and 295.3 g of p-tert.-butylbenzyl acetate are obtained in addition to 25.2 g of unconverted p-tert.-butyltoluene. This corresponds to a yield of 83.3% and a current efficiency of 58.2%. The p-tert.-butylbenzaldehyde is separated from the p-tert.-butylbenzyl acetate by the method described in Example 1.
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Yield
83.3%

Synthesis routes and methods II

Procedure details

The diamine, 2,6-diamino-4-t-butyltoluene, was prepared from toluene. Alkylation of toluene with isobutene gave p-t-butyltoluene which was then nitrated to give 2,6-dinitro-4-t-butyltoluene. Reduction of the dinitro compound produced the diamine.
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Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (98 g, 0.55 mol) and 0.5 g benzoyl peroxide were added to solution of 2-bromo-4-tert-butyl-1-methylbenzene (113.5 g, 0.5 mol) in CCl4 (500 ml). The resulting mixture was refluxed for 6 h, cooled to 20° C. and filtered. The resulting filtrate was evaporated and used without further purification. A solution of sodium diethylmethylmalonate, prepared from 104.5 g (0.6 mol) diethylmethylmalonate and 40.8 g of sodium ethylate in 500 ml abs. ethanol was treated dropwise with 2-bromo-1-(bromomethyl)-4-tert-butylbenzene (0.5 mol). The resulting mixture was refluxed for 4 h, treated with a solution of NaOH (50 g, 1.25 mol) in water (60 ml) and refluxed for 2 h, then poured into water (11), and finally washed with toluene (2×100 ml). The aqueous solution was treated with 130 ml of 35% HCl. The resulting mixture was extracted with chloroform (4×250 ml), the organic phase was dried over MgSO4 and evaporated. The residue was heated to 160-170° C. for 15 min yielding the product (92 g, total yield from 1-tert-butyl-4-methylbenzene 60%).
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